

# The Role of VT107 in Hippo-YAP Pathway Signaling: A Technical Guide

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## Compound of Interest

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## Abstract

The Hippo-YAP signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. A central node in this pathway is the interaction between the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) with the TEAD (TEA domain) family of transcription factors. This interaction drives the expression of genes that promote cell proliferation and inhibit apoptosis. **VT107** has emerged as a potent and selective small molecule inhibitor that targets this interaction by preventing the auto-palmitoylation of all four TEAD proteins, a post-translational modification essential for their function. This technical guide provides an in-depth overview of the mechanism of action of **VT107**, its effects on Hippo-YAP pathway signaling, and detailed protocols for key experimental assays used to characterize its activity.

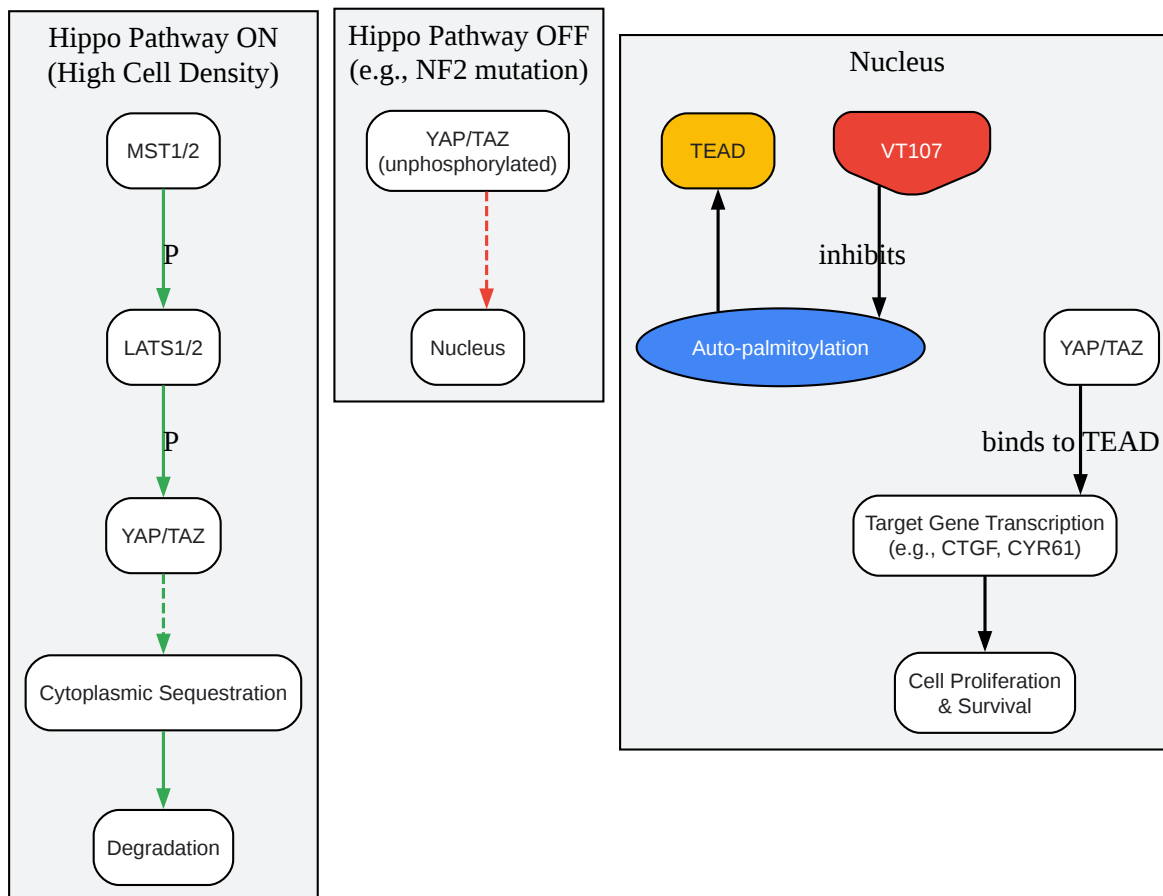
## Introduction to the Hippo-YAP Pathway

The Hippo signaling pathway is a complex kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. In its "on" state (e.g.,

in response to high cell density), the core kinases MST1/2 phosphorylate and activate LATS1/2. LATS1/2, in turn, phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation. When the Hippo pathway is "off" (e.g., due to loss of cell-cell contact or mutations in upstream components like NF2), unphosphorylated YAP and TAZ translocate to the nucleus.[1] In the nucleus, YAP and TAZ bind to the TEAD family of transcription factors (TEAD1-4) to initiate a transcriptional program that promotes cell proliferation, survival, and migration.[1] Dysregulation of the Hippo pathway, leading to constitutive YAP/TAZ activation, is a common feature in several cancers, including malignant mesothelioma.[1]

## VT107: A Pan-TEAD Auto-Palmitoylation Inhibitor

**VT107** is a potent, small molecule inhibitor that functions by blocking the auto-palmitoylation of all four TEAD proteins (TEAD1-4).[1] This post-translational modification, where a palmitate molecule is covalently attached to a conserved cysteine residue within the TEAD protein, is crucial for its stability and its interaction with YAP and TAZ.[2] By binding to the palmitoyl-CoA binding site, **VT107** prevents this modification, leading to a decrease in palmitoylated TEAD and a corresponding increase in the unpalmitoylated form.[1] This disruption of TEAD palmitoylation allosterically inhibits the interaction between YAP/TAZ and TEAD, thereby suppressing the transcription of downstream target genes.[3]



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**Figure 1:** The Hippo-YAP signaling pathway and the mechanism of action of **VT107**.

## Quantitative Data on VT107 Activity In Vitro Potency

**VT107** demonstrates potent inhibition of YAP/TAZ-TEAD-dependent transcription, as evidenced by a low nanomolar IC50 value in a YAP reporter assay.[4][5] Its anti-proliferative effects are particularly pronounced in cancer cell lines with a dysregulated Hippo pathway, such as those with NF2 mutations.

Assay Type	Cell Line/System	IC50 Value	Reference
YAP Reporter Assay	HEK293T	4.93 nM	[4][5]
Anti-Proliferation	NCI-H2052 (NF2, LATS2 mutant)	~18 nM (IC50)	[4]
Anti-Proliferation	NCI-H226 (NF2-/-)	~32 nM (IC50)	[4]

 Table 1: In Vitro Potency of **VT107**.

## Inhibition of TEAD Auto-Palmitoylation

**VT107** effectively inhibits the auto-palmitoylation of all four TEAD isoforms. This has been demonstrated in cell-based assays where treatment with **VT107** leads to a marked decrease in the levels of palmitoylated TEAD1, TEAD3, and TEAD4, with a concurrent increase in their unpalmitoylated forms.[1][6]

## Downregulation of YAP/TAZ-TEAD Target Genes

By disrupting the YAP/TAZ-TEAD interaction, **VT107** leads to a significant reduction in the expression of their downstream target genes, which are critical for tumor growth and survival. Notably, the expression of CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61) is consistently downregulated upon **VT107** treatment in sensitive cell lines.[4][7][8]

Target Gene	Cell Line	Treatment	Fold Change/Reduction	Reference
CTGF	NCI-H226 tumors (in vivo)	VT103 (related compound)	Dose-dependent decrease	[1]
CYR61	NCI-H226 tumors (in vivo)	VT103 (related compound)	Dose-dependent decrease	[1]
YAP/TAZ target signature	NCI-H2052, NCI-H226	VT107	Significant downregulation	[4]

Table 2: Effect of TEAD Inhibition on Target Gene Expression. (Note: In vivo data for the closely related compound VT103 is presented as a surrogate for **VT107**'s expected in vivo pharmacodynamic effect).

## In Vivo Anti-Tumor Efficacy

Preclinical studies in mouse xenograft models of NF2-deficient mesothelioma have demonstrated the anti-tumor activity of TEAD inhibitors. While specific tumor growth inhibition (TGI) percentages for **VT107** are not readily available in the public domain, studies with the related compound VT103 have shown significant tumor growth inhibition and even regression at well-tolerated oral doses.[1] For instance, in an NCI-H226 xenograft model, oral administration of VT103 resulted in significant tumor growth inhibition.[1] These findings provide a strong rationale for the clinical development of pan-TEAD inhibitors like **VT107**.

## Experimental Protocols

### Acyl-PEGyl Exchange Gel Shift (APEGS) Assay for TEAD Palmitoylation

This protocol is adapted from established methods to specifically assess the palmitoylation status of TEAD proteins.[9][10][11]



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**Figure 2:** Workflow for the Acyl-PEGyl Exchange Gel Shift (APEGS) assay.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- N-ethylmaleimide (NEM)
- Hydroxylamine (HAM) solution (neutral pH)

- Tris-HCl
- SDS
- Methoxy-PEG-maleimide (mPEG-maleimide)
- SDS-PAGE gels and running buffer
- Western blotting apparatus and reagents
- Primary antibody against TEAD (pan-TEAD or isoform-specific)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- **Cell Lysis:** Lyse cells treated with **VT107** or vehicle control in lysis buffer. Determine protein concentration using a BCA assay.
- **Blocking of Free Thiols:** To 1 mg of protein lysate, add NEM to a final concentration of 50 mM. Incubate at room temperature for 3 hours with gentle rotation. This step blocks any free cysteine residues that are not palmitoylated.
- **Protein Precipitation:** Precipitate the protein by adding three volumes of ice-cold acetone and incubate at -20°C for 20 minutes. Centrifuge at 14,000 x g for 10 minutes and discard the supernatant.
- **Thioester Cleavage:** Resuspend the protein pellet in a buffer containing 1% SDS. Divide the sample into two equal aliquots. To one aliquot, add HAM solution to a final concentration of 0.5 M (this will cleave the palmitoyl-thioester bond). To the other aliquot, add Tris-HCl as a negative control. Incubate at 37°C for 1 hour.
- **PEGylation:** Add mPEG-maleimide to a final concentration of 10 mM to both the HAM-treated and control samples. Incubate at room temperature for 2 hours. The mPEG molecule will covalently bind to the cysteine residues that were exposed by the hydroxylamine treatment.

- SDS-PAGE and Western Blotting: Add SDS-PAGE sample buffer to the samples and run on a polyacrylamide gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunodetection: Block the membrane and probe with a primary antibody against TEAD. Follow with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. A shift in the molecular weight of the TEAD protein in the HAM-treated sample compared to the control indicates palmitoylation.

## Western Blotting for YAP/TAZ and TEAD

This protocol provides a standard method for detecting the protein levels of YAP, TAZ, and TEAD in cell lysates.[\[3\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- SDS-PAGE gels and running buffer
- Western blotting apparatus and reagents
- Primary antibodies against YAP, TAZ, and TEAD
- Primary antibody against a loading control (e.g., GAPDH,  $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

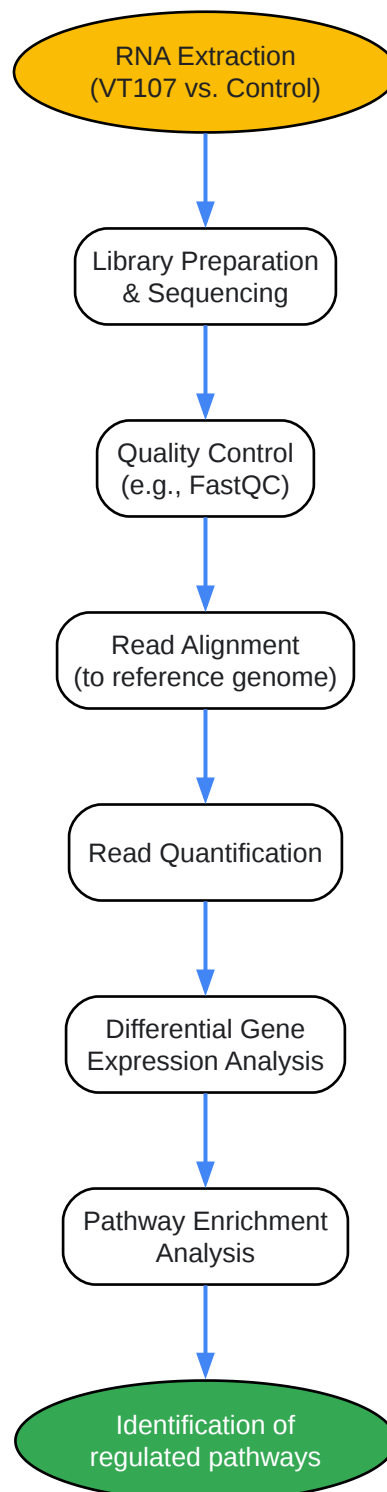
Procedure:

- Sample Preparation: Lyse cells treated with various concentrations of **VT107** for the desired time. Quantify protein concentration.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30  $\mu$ g) onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against YAP, TAZ, or TEAD (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Add chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Stripping and Re-probing:** The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

## RNA Sequencing and Data Analysis Workflow

This workflow outlines the key steps for analyzing changes in gene expression in response to **VT107** treatment, with a focus on the Hippo pathway.[\[2\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)



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**Figure 3:** Workflow for RNA sequencing and data analysis.

Procedure:

- RNA Extraction and Quality Control: Treat cells with **VT107** or vehicle control. Extract total RNA using a commercial kit. Assess RNA quality and quantity (e.g., using a Bioanalyzer).
- Library Preparation and Sequencing: Prepare sequencing libraries from the high-quality RNA samples. Perform high-throughput sequencing (e.g., on an Illumina platform).
- Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases if necessary.
- Read Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.
- Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and perform differential gene expression analysis between the **VT107**-treated and control groups.
- Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify signaling pathways that are significantly altered by **VT107** treatment, with a particular focus on the Hippo-YAP target gene signature.

## Clinical Development

The promising preclinical data for TEAD inhibitors has led to their advancement into clinical trials. VT3989, a compound closely related to **VT107**, is being evaluated in a Phase 1/2 clinical trial (NCT04665206) for patients with advanced solid tumors, with a focus on malignant mesothelioma and other tumors with NF2 mutations.<sup>[19][20][21][22]</sup> Early results have shown a manageable safety profile and encouraging signs of anti-tumor activity, providing the first clinical proof-of-concept for targeting the Hippo-YAP-TEAD pathway.<sup>[20]</sup>

## Conclusion

**VT107** represents a promising therapeutic agent that targets a key vulnerability in cancers with a dysregulated Hippo-YAP pathway. Its mechanism of action as a pan-TEAD auto-palmitoylation inhibitor leads to the effective suppression of the oncogenic transcriptional

program driven by YAP and TAZ. The in-depth technical guide provided here offers a comprehensive overview of **VT107**'s role in Hippo-YAP pathway signaling and detailed protocols for its characterization. Further preclinical and clinical investigation of **VT107** and similar compounds is warranted to fully realize their potential as a novel class of anti-cancer therapeutics.

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